N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring fused with a benzene ring, combined with an imidazole ring and a carbothioamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction yields the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives
Uniqueness
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its combination of a thiazole ring with an imidazole ring and a carbothioamide group. This unique structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N4S2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C11H12N4S2/c16-11(15-6-5-12-7-15)14-10-13-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,13,14,16) |
InChI Key |
KYEKKLZQGRIPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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